
N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-3-isoxazolecarboxamide
Overview
Description
ML115 is a potent and selective activator of the signal transducer and activator of transcription 3 (STAT3). It has an effective concentration (EC50) of 2.0 nanomolar and is inactive against the related signal transducer and activator of transcription 1 (STAT1) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) anti-targets . This compound is primarily used in scientific research to study the STAT3 signaling pathway.
Scientific Research Applications
ML115 is widely used in scientific research due to its selective activation of the STAT3 pathway. Some of its applications include:
Mechanism of Action
ML115 exerts its effects by selectively activating the STAT3 pathway. The compound binds to the STAT3 protein, promoting its phosphorylation and subsequent dimerization. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in cell growth, survival, and differentiation .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML115 involves the formation of a molecular probe of the signal transducer and activator of transcription. The compound has a molecular weight of 322.74 grams per mole and a molecular formula of C15H15ClN2O4 . The preparation of stock solutions typically involves dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 20 milligrams per milliliter, with ultrasonic and warming to 60 degrees Celsius to enhance solubility .
Industrial Production Methods: Industrial production methods for ML115 are not extensively documented, as it is primarily used for research purposes. The compound is available in various quantities for laboratory use, and its storage conditions include keeping it at 4 degrees Celsius, protected from light, or in solvent at -80 degrees Celsius for up to six months .
Chemical Reactions Analysis
Types of Reactions: ML115 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its functional groups, such as the chloro and methoxy groups on the aromatic ring.
Common Reagents and Conditions: Common reagents used in reactions with ML115 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed: The major products formed from reactions involving ML115 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of the chloro or methoxy groups with other functional groups.
Comparison with Similar Compounds
ML115 is unique in its high selectivity for STAT3 activation, with minimal activity against related targets such as STAT1 and NFκB . Similar compounds include:
AS2863619: Another STAT3 activator with similar selectivity and potency.
Kurarinol: A compound with STAT3 activation properties but different chemical structure and biological effects.
ML115 stands out due to its high potency and selectivity, making it a valuable tool for studying the STAT3 pathway and its role in various biological processes.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWABCRYNLCXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=NOC(=C2)C3CC3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ML115?
A: ML115 is a highly selective inhibitor of matrix metalloproteinase-2 (MMP-2). [] While the exact mechanism is still under investigation, research suggests that ML115 prevents the binding of MMP-2 to its substrates, thereby inhibiting its activity. []
Q2: What is the significance of MMP-2 inhibition in the context of cancer research?
A: MMP-2 plays a crucial role in tumor progression and metastasis. It is involved in the degradation of the extracellular matrix, allowing cancer cells to invade surrounding tissues and spread to distant sites. [] Inhibiting MMP-2 with compounds like ML115 is a potential therapeutic strategy for controlling cancer progression. []
Q3: What specific role does MMP-2 play in prostate cancer dormancy and reawakening?
A: Research indicates that MMP-2 is involved in both the entry and exit of prostate cancer cells from a dormant state. [] During dormancy induction, MMP-2 expression facilitates the formation and survival of dormant cell clusters. [] Conversely, MMP-2 activity is upregulated during the reawakening of dormant prostate cancer cells, suggesting a role in promoting their transition back to a proliferative state. []
Q4: How was the role of ML115 in prostate cancer dormancy investigated in vitro?
A: Researchers developed an in vitro model of prostate cancer dormancy using specific cell lines cultured under conditions that mimic the dormant state. [] Treatment with ML115 was shown to prevent the reawakening of these dormant cells without impacting cell viability. [] This suggests that ML115 could potentially inhibit the progression of dormant prostate cancer cells to a more aggressive state.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






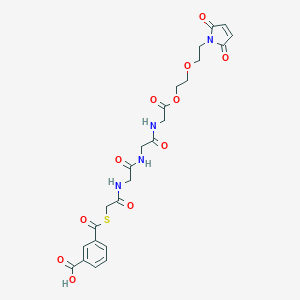

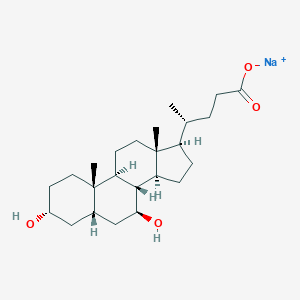
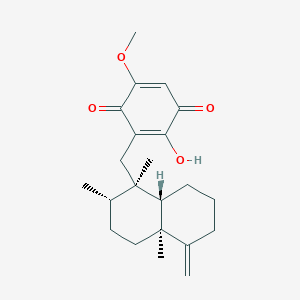
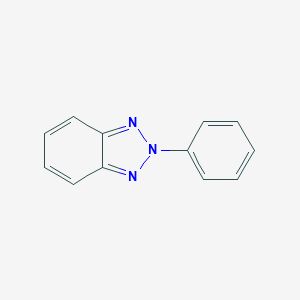
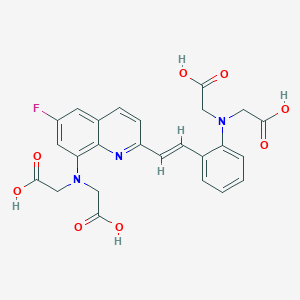

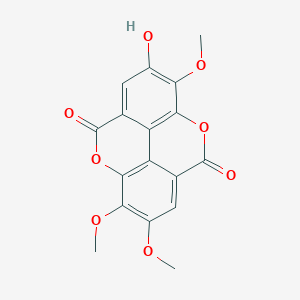

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)
